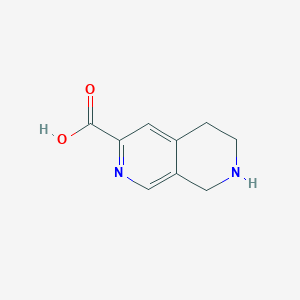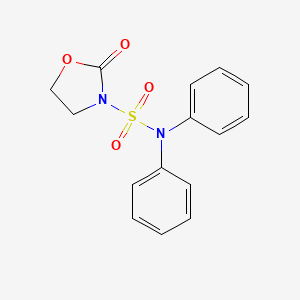
1-Methyl-1H-1,2,4-triazole-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1H-1,2,4-triazole-3-carbohydrazide is an organic compound belonging to the triazole family. Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,2,4-triazole-3-carbohydrazide can be synthesized from 1-methyl-1H-1,2,4-triazole-3-carboxylate. The synthesis involves the reaction of 1-methyl-1H-1,2,4-triazole-3-carboxylate with hydrazine hydrate under reflux conditions. The reaction typically proceeds in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-1H-1,2,4-triazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can convert the compound into different hydrazide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed:
- Oxidation products include triazole derivatives with various functional groups.
- Reduction products include hydrazide derivatives with modified structures.
- Substitution reactions yield a wide range of triazole derivatives with different functional groups .
Aplicaciones Científicas De Investigación
1-Methyl-1H-1,2,4-triazole-3-carbohydrazide has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-methyl-1H-1,2,4-triazole-3-carbohydrazide involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
1-Methyl-1H-1,2,4-triazole-3-carbohydrazide can be compared with other triazole derivatives, such as:
1H-1,2,3-Triazole: This compound has a similar structure but different nitrogen atom positions, leading to distinct chemical properties and applications[][3].
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: This compound has an amino group at the 5-position, which imparts different reactivity and biological activities[][3].
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C4H7N5O |
|---|---|
Peso molecular |
141.13 g/mol |
Nombre IUPAC |
1-methyl-1,2,4-triazole-3-carbohydrazide |
InChI |
InChI=1S/C4H7N5O/c1-9-2-6-3(8-9)4(10)7-5/h2H,5H2,1H3,(H,7,10) |
Clave InChI |
KMHGOTNDWNXNHM-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC(=N1)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate](/img/structure/B15250296.png)


![4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one](/img/structure/B15250320.png)









![Pyrazolo[1,5-a]pyrazine-3-carbonylchloride](/img/structure/B15250368.png)
